5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
5-(3-Chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound featuring a thiol (-SH) group at position 3, a 3-chlorophenyl substituent at position 5, and a 2-(trifluoromethyl)phenyl group at position 2. This scaffold is synthetically accessible via condensation reactions between hydrazinecarbothioamide derivatives and substituted benzaldehydes under acidic conditions, followed by purification via chromatography or crystallization .
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3S/c16-10-5-3-4-9(8-10)13-20-21-14(23)22(13)12-7-2-1-6-11(12)15(17,18)19/h1-8H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZURHOHHORKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=NNC2=S)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS No. 721916-34-3) is a compound belonging to the triazole family, which is known for its diverse biological activities. The structural modifications in triazole derivatives often enhance their pharmacological properties, making them candidates for various therapeutic applications including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound features a triazole ring substituted with a chlorophenyl and trifluoromethyl group, contributing to its unique chemical reactivity and biological profile.
- Molecular Formula : C15H9ClF3N3S
- Molecular Weight : 355.77 g/mol
- Physical State : Solid
- Purity : >98%
Biological Activity Overview
Research indicates that 1,2,4-triazoles possess significant biological properties. The specific compound under discussion has shown promise in several areas:
Antimicrobial Activity
A study on S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that these compounds exhibit notable antimicrobial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
| Pathogen | MIC (µg/mL) | MBCK (µg/mL) |
|---|---|---|
| Escherichia coli | 31.25 - 62.5 | 62.5 - 125 |
| Staphylococcus aureus | 31.25 - 62.5 | 62.5 - 125 |
| Pseudomonas aeruginosa | 31.25 - 62.5 | 62.5 - 125 |
| Candida albicans | 31.25 - 62.5 | 62.5 - 125 |
This indicates the potential of the compound as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied, with several compounds showing selective cytotoxicity towards cancer cell lines. For instance, derivatives similar to the compound have been evaluated against melanoma and breast cancer cell lines, revealing significant cytotoxic effects .
The following table summarizes key findings related to the anticancer activity of triazole derivatives:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Melanoma (IGR39) | <10 | High |
| Breast Cancer (MDA-MB-231) | <20 | Moderate |
| Pancreatic Carcinoma (Panc-1) | <15 | Moderate |
These results suggest that modifications on the triazole ring can enhance selectivity and potency against specific cancer types.
The biological activity of triazole compounds is often attributed to their ability to interfere with key cellular processes:
- Inhibition of Enzyme Activity : Triazoles can inhibit enzymes involved in nucleic acid synthesis and cell division.
- Interaction with Cell Membranes : Their lipophilic nature allows them to disrupt cellular membranes, leading to increased permeability and eventual cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives:
- Study on Antifungal Activity : A derivative similar to the compound exhibited potent antifungal activity against Candida albicans, with an MIC of 32 µg/mL.
- Anticancer Screening : A series of synthesized triazoles were tested against various cancer cell lines, showing a promising selectivity index which suggests potential for further development as targeted therapies .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups (EWGs): The CF₃ group in the target compound increases lipophilicity and metabolic stability compared to methyl or hydrogen substituents . Chlorine at the 3-position (meta) vs.
Schiff Base Derivatives:
- Compounds like CP 55 and CP 58 () exhibit improved enzyme inhibition due to the formation of stable Schiff bases, which enhance interactions with active sites .
Heterocyclic Modifications:
Antimicrobial Activity:
- The parent compound and its Schiff base derivatives (e.g., CP 55) show moderate activity against Gram-positive bacteria (MIC ~8–32 µg/mL) .
- In contrast, 5-(thiophene-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol () demonstrates broader-spectrum activity, likely due to thiophene’s electron-rich nature .
Antiviral Potential:
- 4-((2-Fluorobenzylidene)amino) derivatives () show promising in silico binding to MERS-CoV helicase (binding energy: −8.2 kcal/mol), suggesting utility against coronaviruses .
Corrosion Inhibition:
- Triazole-thiols like 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol () exhibit >85% inhibition efficiency for zinc in acidic media, outperforming hydrazide analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
